5-Methyl-1,2-benzoxazole

Übersicht

Beschreibung

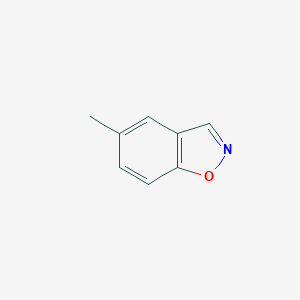

5-Methyl-1,2-benzoxazole is a heterocyclic aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the fifth position of the benzene ring. This compound exhibits significant pharmacological properties, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with methyl ketone under acidic or basic conditions to form the desired benzoxazole derivative. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of this compound .

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Oxazole Nitrogen

The nitrogen atom in the oxazole ring acts as a nucleophilic site, enabling alkylation and acylation reactions.

Key Findings :

-

Alkylation with methyl iodide under basic conditions yields N-methylated derivatives with retained aromaticity.

-

Acylation reactions require anhydrous conditions to avoid ring hydrolysis.

Electrophilic Substitution on the Benzene Ring

The benzene ring undergoes electrophilic substitution, preferentially at the para position relative to the oxazole oxygen.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Methyl-4-nitro-1,2-benzoxazole | |

| Sulfonation | H₂SO₄, SO₃ | 5-Methyl-4-sulfo-1,2-benzoxazole | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-5-methyl-1,2-benzoxazole |

Key Findings :

-

Nitration occurs at the 4-position due to electron-donating effects of the oxazole oxygen.

-

Halogenation with Cl₂/FeCl₃ proceeds efficiently at room temperature.

Oxidation Reactions

The methyl group and oxazole ring are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Methyl group oxidation | KMnO₄, H₂SO₄, heat | 5-Carboxy-1,2-benzoxazole | |

| Ring oxidation | H₂O₂, Fe²⁺ catalyst | Oxazole ring-opened dihydroxy products |

Key Findings :

-

Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid without disrupting the oxazole ring.

-

H₂O₂-mediated oxidation under Fenton conditions leads to ring cleavage.

Reduction Reactions

Selective reduction of the oxazole ring or substituents is achievable.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Ring hydrogenation | H₂, Pd/C, ethanol | 5-Methyl-2,3-dihydro-1,2-benzoxazole | |

| Nitro group reduction | SnCl₂/HCl or H₂/Pd-C | 4-Amino-5-methyl-1,2-benzoxazole |

Key Findings :

-

Catalytic hydrogenation partially saturates the oxazole ring while preserving aromaticity.

-

Nitro groups are reduced to amines without affecting the methyl substituent.

Radical-Mediated Reactions

The compound participates in radical-based functionalization, enabling C–S and C–O bond formation.

Key Findings :

-

Vanadyl-catalyzed reactions with TBHP yield enantioselective sulfenylation products (up to 94% ee) .

-

Ultrasound-assisted coupling with styrenes enhances reaction efficiency .

Cyclization and Coupling Reactions

The benzoxazole scaffold serves as a precursor for fused heterocycles.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including 5-methyl-1,2-benzoxazole. Research indicates that compounds containing this scaffold exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, a study synthesized various benzoxazole derivatives that demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL . The mechanism of action is often linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 25 μg/mL |

| Benzoxazole Derivative A | Pseudomonas aeruginosa | 30 μg/mL |

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer activities. A notable study synthesized several benzoxazole hybrids and evaluated their cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The most promising compounds exhibited IC50 values as low as 0.057 µM against the PARP-2 enzyme, indicating a strong potential for development as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | MDA-MB-231 | 0.07 | PARP-2 Inhibition |

| Compound 27 | MCF-7 | 0.057 | PARP-2 Inhibition |

Neuropharmacological Applications

The compound has shown promise in neuropharmacology as well. A study focused on the design of multitarget directed ligands (MTDLs) based on benzoxazole scaffolds demonstrated their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship studies revealed that modifications to the benzoxazole framework could enhance binding affinity to acetylcholinesterase.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzoxazole ring can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Alkoxy substituents | Increased affinity for acetylcholinesterase |

| Methylene linkages | Enhanced flexibility and potency |

Synthetic Methodologies

The synthesis of this compound has evolved with advancements in green chemistry approaches, allowing for more sustainable production methods . These methodologies not only reduce environmental impact but also improve yields and purities of the final products.

Wirkmechanismus

The mechanism of action of 5-Methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: The parent compound without the methyl group.

2-Methylbenzoxazole: A similar compound with the methyl group attached to the second position of the benzene ring.

5-Chloro-1,2-benzoxazole: A derivative with a chlorine atom instead of a methyl group at the fifth position.

Comparison: 5-Methyl-1,2-benzoxazole is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to benzoxazole, the methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with biological membranes. The position of the methyl group also differentiates it from 2-Methylbenzoxazole, leading to distinct chemical and biological properties .

Biologische Aktivität

5-Methyl-1,2-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_7N_O and features a fused benzene and oxazole ring. The methyl group at the 5-position enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzoxazole derivatives, including this compound.

- In Vitro Studies : Research indicates that various benzoxazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from benzoxazole have shown minimum inhibitory concentration (MIC) values ranging from 250 µg/ml to as low as 7.81 µg/ml against various pathogens, including Candida albicans and Escherichia coli .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 15-30 | Bacillus subtilis |

| 5-Ethylsulphonyl-2-benzoxazole | 250-7.81 | C. albicans |

| 2-Benzylsulfanyl derivatives | <10 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of benzoxazoles has been extensively documented.

- Cell Line Studies : A study evaluating various benzoxazole derivatives revealed that specific analogs exhibited potent cytotoxicity against multiple cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and lung cancer cells (A549). For example, one derivative displayed an IC_50 value of 24.5 µM against HCT-116 cells, comparable to the standard drug 5-fluorouracil (IC_50 = 29.2 µM) .

| Compound | IC_50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 24.5 | HCT-116 |

| Benzoxazole Derivative A | 20 | MDA-MB-231 |

| Benzoxazole Derivative B | 35 | A549 |

The mechanism underlying the biological activities of benzoxazoles often involves interaction with critical biological targets:

- Enzyme Inhibition : Some studies suggest that benzoxazoles can act as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . For example, a novel compound derived from benzoxazole demonstrated nanomolar inhibition of AChE with an IC_50 of 16 nM .

Case Studies

- Antimicrobial Efficacy : A study synthesized various 5-substituted benzoxazoles and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics .

- Anticancer Screening : In a preclinical trial involving multiple cancer cell lines, several benzoxazole derivatives were tested for their cytotoxic effects. The most promising compound showed selective cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells .

- Pharmacokinetic Studies : Molecular docking studies have been performed to predict the binding affinity of benzoxazoles to their targets, providing insights into their pharmacokinetic profiles and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBEIXHMHVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611240 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-77-8 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.